molecular formula C16H23N3O4 B4424317 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea

Cat. No. B4424317
M. Wt: 321.37 g/mol
InChI Key: WBKOFYQVDZTMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea, also known as Linuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity.

Mechanism of Action

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea works by inhibiting photosynthesis in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which cause damage to the plant's cells and ultimately lead to its death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants and animals, and can persist in the environment for long periods of time. In addition, this compound has been shown to have some endocrine-disrupting effects in laboratory animals, although the significance of these effects in humans is not yet clear.

Advantages and Limitations for Lab Experiments

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea is a useful tool for studying the effects of herbicides on plants and the environment. It is relatively easy to obtain and is effective against a wide range of weeds. However, it can be difficult to work with due to its low solubility in water and its persistence in the environment.

Future Directions

There are several areas of research that could benefit from further investigation into N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea. These include the development of more environmentally friendly herbicides, the investigation of this compound's effects on non-target organisms, and the study of its potential as a fungicide and insecticide. In addition, further research is needed to better understand the endocrine-disrupting effects of this compound and their potential impact on human health.
Conclusion
This compound is a widely used herbicide that has been extensively studied for its effectiveness and potential impact on the environment and human health. While it has some limitations, it remains an important tool for researchers studying the effects of herbicides on plants and the environment. Further research is needed to fully understand the potential benefits and risks of this compound, as well as its potential as a fungicide and insecticide.

Scientific Research Applications

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been studied for its potential use as a fungicide and insecticide. In addition, this compound has been used in research studies to investigate its effects on the environment and human health.

properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-7-17-16(21)18-13-3-5-14(6-4-13)23-12-15(20)19-8-10-22-11-9-19/h3-6H,2,7-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKOFYQVDZTMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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